molecular formula C9H12ClNO2 B2786369 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride CAS No. 2230911-95-0

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride

Cat. No. B2786369
CAS RN: 2230911-95-0
M. Wt: 201.65
InChI Key: KOGYIXCYXBXAAY-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride, also known as ADHC hydrochloride, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and has a molecular formula of C10H12ClNO2.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride in lab experiments include its relatively low cost, ease of synthesis, and well-established safety profile. However, its limitations include poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride. One potential area of investigation is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and explore its potential therapeutic applications in other diseases beyond neurodegenerative disorders.
In conclusion, this compound hydrochloride is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable candidate for further research and development.

Synthesis Methods

The synthesis of 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride involves the reaction between 3-acetyl-4-hydroxy coumarin and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride in a pure form.

Scientific Research Applications

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYIXCYXBXAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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